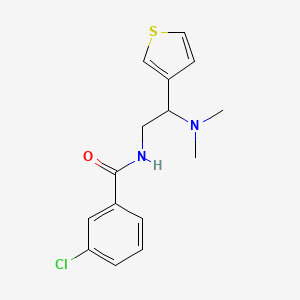
3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C15H17ClN2OS and its molecular weight is 308.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide , with the molecular formula C11H15ClN2O, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a chloro-substituted benzamide core linked to a dimethylamino group and a thiophene moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain derivatives can inhibit bacterial cell division by targeting the FtsZ protein, a critical component in bacterial cytokinesis. Inhibitors of FtsZ assembly have shown promising results against Gram-positive bacteria, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli | Mechanism of Action |
|---|---|---|---|
| 3-Chloro derivative | 25 | 49 | FtsZ inhibition |
| N2 | 25 | 49 | GTPase inhibition |
| N3 | 50 | 76 | FtsZ assembly interference |
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may exhibit anticancer activity. Research has highlighted the importance of structural modifications in enhancing potency against cancer cell lines. For example, derivatives with specific substitutions have been shown to inhibit growth in tumorigenic cell lines while sparing non-tumorigenic cells .
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) against Cancer Cells | Selectivity Index (SI) |
|---|---|---|
| Azumamide C | 14 | >200 |
| Azumamide E | 67 | >200 |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell division and proliferation, such as FtsZ and histone deacetylases (HDACs). The selectivity for different HDAC isoforms can lead to varied biological effects, including anti-inflammatory and anticancer activities .
- Receptor Modulation : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors or other membrane-bound proteins, which could influence signaling pathways involved in cell survival and apoptosis.
Study on Antibacterial Efficacy
A study published in MDPI evaluated various compounds for their antibacterial efficacy against resistant strains. It was found that derivatives similar to our compound significantly inhibited the growth of MRSA, demonstrating a potential clinical application for treating resistant infections .
Investigation into Anticancer Effects
In another investigation focusing on thalidomide derivatives, compounds structurally related to this compound displayed selective cytotoxicity towards cancer cells at low concentrations, indicating a promising avenue for further research into its anticancer properties .
Propiedades
IUPAC Name |
3-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-18(2)14(12-6-7-20-10-12)9-17-15(19)11-4-3-5-13(16)8-11/h3-8,10,14H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUXLUZHMQGWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














